1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate
Description
Properties
IUPAC Name |
1-(oxan-4-yl)piperazine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH.H2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;;/h9-10H,1-8H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUKSGJZEFIQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCNCC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with piperazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H22Cl2N2O2
- IUPAC Name: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate
- Molecular Weight: 236.18 g/mol
- Physical Form: Solid
- Purity: Approximately 95% .
Medicinal Chemistry Applications
1. Drug Development:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its piperazine moiety is crucial in developing drugs that target the central nervous system (CNS) due to its ability to cross the blood-brain barrier.
2. Antidepressant Research:
Studies have indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of the tetrahydro-2H-pyran group may enhance these effects by modifying receptor interactions, potentially leading to novel antidepressant therapies .
3. Anticancer Activity:
Research has shown that compounds containing piperazine structures can demonstrate anticancer properties. The unique structure of this compound may offer new avenues for developing anticancer agents, particularly through the inhibition of specific cancer cell lines .
Pharmacological Applications
1. Receptor Modulation:
The compound's structure allows it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can be exploited in developing medications for mood disorders and schizophrenia .
2. Pain Management:
Preliminary studies suggest that derivatives of piperazine may possess analgesic properties. Investigating this compound could lead to new pain management therapies with fewer side effects compared to traditional opioids .
Material Science Applications
1. Polymer Chemistry:
The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased flexibility and durability. Its unique functional groups can enhance the mechanical properties of polymer matrices, making it suitable for applications in coatings and adhesives .
2. Nanotechnology:
In nanotechnology, this compound can serve as a precursor for creating nanoparticles with tailored surface properties for drug delivery systems or diagnostic applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a piperazine ring linked to a tetrahydro-2H-pyran-4-yl group.
- The dihydrochloride salt enhances solubility in aqueous media, while the hydrate form improves stability .
Comparison with Structurally Similar Compounds
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine Dihydrochloride Hydrate
- Key Difference : Replacement of the oxygen atom in the pyran ring with sulfur (thiopyran vs. pyran).
- Molecular Formula : C₉H₁₈N₂S·2ClH·H₂O
- Molecular Weight : 277.30 g/mol
- CAS Number: Not explicitly provided; MFCD18483540 .
- LogP : 0.18 (lower lipophilicity compared to the pyran analog due to sulfur’s polarizability) .
- Impact: Increased molecular weight and altered electronic properties. Potential differences in receptor binding and metabolic stability .
1-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine Dihydrochloride
Piperazine-Based Antihistamines (e.g., Meclizine Dihydrochloride)
- Example Compound : Meclizine dihydrochloride (1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine dihydrochloride) .
- Key Difference : Bulky aromatic substituents (e.g., benzhydryl groups).
- Molecular Weight : ~480 g/mol (higher due to aromatic groups).
- LogP : Estimated >3.0 (higher lipophilicity than the pyran-4-yl analog) .
- Impact :
1-(Tetrahydro-2H-pyran-4-yl)piperazine (Free Base)
- Key Difference : Absence of dihydrochloride and hydrate.
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol .
- CAS Number : 398137-19-4 .
- Impact :
Comparative Data Table
*Estimated based on structural analogs.
Q & A
Q. What are the standard synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride hydrate, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Piperazine Functionalization : Introduce the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions using activated intermediates (e.g., brominated tetrahydropyran) .
Salt Formation : React the free base with hydrochloric acid under controlled pH to form the dihydrochloride salt. Hydration is achieved by crystallizing the compound in aqueous conditions .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with methanol/dichloromethane) ensures purity. Purity is confirmed via HPLC or TLC (using triethylamine as a mobile phase additive) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DO or DMSO-d) to confirm the piperazine ring substitution and tetrahydropyran connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHNO·2HCl·HO) .
- X-ray Diffraction : Single-crystal X-ray for absolute stereochemical confirmation (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution rates. Evidence suggests ethanol reflux for hydrazine-derived analogs achieves higher yields .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ring-forming reactions .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition; microwave-assisted synthesis may reduce reaction time .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted tetrahydropyran intermediates) and adjust stoichiometry .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Assess dehydration at elevated temperatures (e.g., 100–150°C) .
- pH Stability : Test solubility and degradation in buffers (pH 2–9) via UV-Vis spectroscopy. The dihydrochloride salt is stable in acidic conditions but may hydrolyze in alkaline media .
- Degradation Pathways : Hydrolysis of the piperazine ring or tetrahydropyran ether under prolonged humidity forms piperazine derivatives and cyclic alcohols, detectable via GC-MS .
Q. What strategies are effective in resolving contradictions in reported biological activities of structurally similar piperazine derivatives?
Methodological Answer:
- Target-Specific Assays : Use receptor-binding assays (e.g., radioligand displacement for GPCRs) to differentiate off-target effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 4-(1H-pyrazol-3-yl)piperidine dihydrochloride) to identify critical substituents influencing activity .
- Data Normalization : Account for differences in hydration state (anhydrous vs. hydrate) when comparing IC values .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase or protease inhibitor?
Methodological Answer:
- In Vitro Screening :
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate results with siRNA knockdown .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability (logP) using software like Schrödinger’s Desmond .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Docking Studies : AutoDock Vina to predict binding modes with target proteins (e.g., μ-opioid receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
